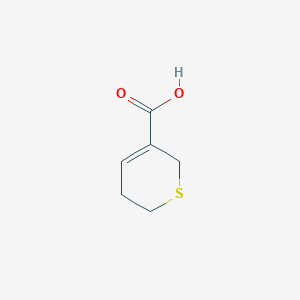

5,6-dihydro-2H-thiopyran-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJYUNCJRAREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dihydro 2h Thiopyran 3 Carboxylic Acid

Strategic Approaches to the 5,6-Dihydro-2H-thiopyran Ring System

The formation of the 5,6-dihydro-2H-thiopyran ring is a critical step that can be achieved through several strategic synthetic routes. These methods focus on efficiently constructing the six-membered sulfur-containing heterocycle.

Cycloaddition Reactions in Thiopyran Synthesis

Cycloaddition reactions, particularly the [4+2] hetero-Diels-Alder reaction, represent a fundamental and widely utilized strategy for the synthesis of thiopyran derivatives. nih.govrsc.org This approach involves the reaction of a conjugated diene with a dienophile containing a thiocarbonyl group (C=S). nih.gov Alternatively, a sulfur-containing diene can react with an alkene. These reactions are a powerful tool for constructing the six-membered sulfur heterocycle core. nih.govmdpi.com

The versatility of the Diels-Alder reaction allows for both intermolecular and intramolecular variations to build the thiopyran framework. nih.govrsc.org The reaction mechanism can proceed through either a concerted or a stepwise pathway, which is often dependent on the specific reactants and conditions employed. nih.govrsc.orgnih.gov DFT (Density Functional Theory) calculations have been used to analyze these mechanisms, indicating that polar reactions may favor a zwitterionic intermediate, while non-polar reactions can proceed through a diradical intermediate. nih.gov A wide variety of thiocarbonyl compounds, such as thioaldehydes, thioketones, and thioesters, can serve as the dienophile component in these transformations. nih.govresearchgate.net

Table 1: Overview of Cycloaddition Strategies for Thiopyran Synthesis

| Reaction Type | Key Components | Mechanism Types | Key Features |

| Hetero-Diels-Alder [4+2] | Conjugated Diene + Thiocarbonyl Dienophile | Concerted, Stepwise (Polar or Non-polar) | High efficiency in forming the six-membered ring; can be inter- or intramolecular. |

| Thia-Diels-Alder | Thio-diene + Alkene Dienophile | Concerted, Stepwise | Allows for alternative starting materials to construct the thiopyran scaffold. |

Ring-Closing Strategies for Dihydrothiopyran Formation

Modern synthetic chemistry has increasingly employed ring-closing metathesis (RCM) as a robust method for the formation of various carbo- and heterocyclic rings, including dihydrothiopyrans. researchgate.netresearchgate.net This strategy involves an intramolecular reaction of a linear precursor that contains two terminal alkene functionalities. In the presence of a suitable catalyst, typically a ruthenium-based complex like Grubbs' or Hoveyda-Grubbs' catalysts, the diene undergoes cyclization to form the dihydrothiopyran ring, releasing a small, volatile alkene like ethylene as a byproduct. researchgate.netnih.gov

RCM has proven particularly effective for creating 5- and 6-membered oxygen-containing heterocycles (dihydrofurans and dihydropyrans), and the same principles are applied to their sulfur analogues. researchgate.netbohrium.com The success of RCM is beneficial due to the functional group tolerance of the catalysts and the often high yields achieved under mild reaction conditions. nih.gov This method provides a powerful disconnection for the synthesis of complex molecules containing the dihydrothiopyran motif. researchgate.net

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to assembling complex molecular scaffolds from three or more simple starting materials in a single synthetic operation. rug.nlrug.nlnih.gov This strategy is prized in medicinal and organic chemistry for its ability to rapidly generate diverse libraries of compounds without the need to isolate intermediates. rug.nlnih.gov

While specific MCRs leading directly to 5,6-dihydro-2H-thiopyran-3-carboxylic acid are not extensively documented, the principles of MCRs represent a viable strategic approach for the construction of the dihydrothiopyran core. rug.nl By carefully selecting starting materials that contain the necessary sulfur, carbon, and functional group components, it is conceivable to design a convergent MCR that assembles the heterocyclic ring in one pot. rsc.org Such an approach would align with the principles of green chemistry by reducing waste, time, and resources. nih.gov

Synthesis of 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde Precursors

The direct precursor to 5,6-dihydro-2H-thiopyran-3-carboxylic acid is the corresponding aldehyde. A patented industrial process describes an efficient method for synthesizing this key intermediate through the reaction of α,β-unsaturated aldehydes with hydrogen sulfide. google.com

Reaction of Acrolein with Hydrogen Sulfide

The synthesis of 5,6-dihydro-2H-thiopyran-3-carboxaldehyde can be achieved with high efficiency by reacting acrolein with hydrogen sulfide. google.com This process is typically carried out in a high-boiling-point mineral oil, which serves as the solvent. The reaction can be promoted by an acid catalyst, such as dodecylbenzenesulfonic acid. google.com The procedure involves introducing hydrogen sulfide gas into a solution of acrolein in the mineral oil at temperatures between 40 to 50°C. google.com The resulting product, 5,6-dihydro-2H-thiopyran-3-carboxaldehyde, is then isolated by distillation from the reaction mixture. This method is notable for its high yield, which can reach approximately 90%, and the high purity (>95%) of the obtained product without requiring complex purification steps. google.com

Reaction of Crotonaldehyde with Hydrogen Sulfide

The same synthetic methodology can be applied to crotonaldehyde to produce the corresponding substituted dihydrothiopyran. When crotonaldehyde is used in place of acrolein, it reacts with hydrogen sulfide under similar conditions to yield 2-methyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde. google.com This demonstrates the versatility of the method for creating analogues of the target precursor, which can then be oxidized to their respective carboxylic acids.

Table 2: Synthesis of Dihydrothiopyran Carboxaldehyde Precursors

| Starting Aldehyde | Reagent | Product | Solvent | Catalyst | Yield | Purity | Ref. |

| Acrolein | Hydrogen Sulfide | 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde | Mineral Oil | Dodecylbenzenesulfonic acid | ~91% | >95% | google.com |

| Crotonaldehyde | Hydrogen Sulfide | 2-Methyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde | Mineral Oil | Not specified, but applicable | High | High | google.com |

Optimization of Reaction Conditions for Aldehyde Formation

The synthesis of the precursor, 5,6-dihydro-2H-thiopyran-3-carboxaldehyde, is critically dependent on the optimization of reaction conditions to maximize yield and purity. A key process involves the reaction of acrolein with hydrogen sulfide. google.com Several parameters are crucial in this synthesis:

Temperature: The reaction is effectively carried out at temperatures ranging from +70°C to +130°C, with a more specific optimal range identified between +100°C and +120°C. google.com This elevated temperature facilitates the reaction kinetics and the removal of water, a byproduct of the condensation.

Solvent/Reaction Medium: A high-boiling point mineral oil, such as vacuum gas oil with a boiling point of at least 350°C, is used as the reaction medium. google.com This choice is strategic as it remains liquid at the optimal reaction temperatures and its boiling point is significantly higher than that of the reactants and the desired aldehyde product, which simplifies the purification process by distillation. google.com The use of such a solvent avoids chlorinated hydrocarbons, offering a more environmentally and economically sound process. google.com

Catalyst: An acid catalyst, such as dodecylbenzenesulfonic acid, is added after the initial reaction of the precursors to drive the cyclization and dehydration, leading to the formation of the dihydrothiopyran ring. google.com

Reactant Stoichiometry and Feed Rate: The ratio and rate of addition of acrolein and hydrogen sulfide are controlled to ensure efficient conversion. For instance, hourly feeding of the reactants into the hot mineral oil has been shown to produce high yields. google.com

Purification: The final aldehyde product is isolated from the reaction mixture by vacuum distillation at pressures of 0.1 to 1 mbar, which allows for separation from the high-boiling mineral oil and results in a product with high purity (>95%). google.com

Optimization of these parameters allows for the production of 5,6-dihydro-2H-thiopyran-3-carboxaldehyde in yields of approximately 90% with short reaction times under normal pressure. google.com

| Reactant 1 | Reactant 2 | Reaction Medium | Temperature | Catalyst | Yield |

|---|---|---|---|---|---|

| Acrolein (100 parts/hr) | Hydrogen Sulfide (30 parts/hr) | Vacuum Gas Oil | 100-120°C | Dodecylbenzenesulfonic Acid | 90.5% |

| Acrolein (100 parts/hr) | Hydrogen Sulfide (27 parts/hr) | Vacuum Gas Oil | 100-120°C | Dodecylbenzenesulfonic Acid | 91.1% |

| Acrolein (100 parts/hr) | Hydrogen Sulfide (35 parts/hr) | Vacuum Gas Oil | 100-120°C | Dodecylbenzenesulfonic Acid | 85.7% |

| Acrolein | Hydrogen Sulfide | Vacuum Residue | 100-120°C | Dodecylbenzenesulfonic Acid | 87.9% |

Alternative Synthetic Routes to 5,6-Dihydro-2H-thiopyran-3-carboxaldehydes

While the reaction between acrolein and hydrogen sulfide in a high-boiling mineral oil represents an optimized and efficient method, alternative routes to 5,6-dihydro-2H-thiopyran-3-carboxaldehydes exist. One older, established method is based on the reaction of 3-chloropropionaldehyde diethyl acetal with potassium sulfide. However, this route provides yields of less than 60%. google.com

Another alternative involves the use of crotonaldehyde instead of acrolein as a starting material, which leads to methyl-substituted 5,6-dihydro-2H-thiopyran-3-carboxaldehydes. google.com The general principle of reacting an α,β-unsaturated aldehyde with a sulfur nucleophile remains a core strategy. Thia-Diels-Alder reactions, which involve the cycloaddition of a diene with a thiocarbonyl compound, represent a powerful and stereoselective method for the synthesis of various dihydrothiopyran scaffolds and are a significant alternative for constructing the core ring structure. nih.govresearchgate.net

Oxidation Pathways to 5,6-Dihydro-2H-thiopyran-3-carboxylic Acid

The conversion of the aldehyde functional group in 5,6-dihydro-2H-thiopyran-3-carboxaldehyde to a carboxylic acid is a crucial final step. This transformation can be achieved through various oxidative methods.

Direct Oxidation Methods from Aldehyde Precursors

The direct oxidation of aldehydes, including α,β-unsaturated aldehydes like the thiopyran precursor, to carboxylic acids is a fundamental transformation in organic synthesis. Numerous reagents are available for this purpose.

Chromium-based Reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic and effective agent for oxidizing aldehydes to carboxylic acids. libretexts.org

Potassium Permanganate (B83412) (KMnO₄): This strong oxidizing agent can convert aldehydes to carboxylic acids, though care must be taken to avoid over-oxidation or reaction with other sensitive functional groups.

Silver Oxide (Ag₂O): The Tollens' reagent, consisting of silver(I) ions in ammonia (B1221849), is a mild oxidizing agent known for selectively oxidizing aldehydes, which results in the formation of a silver mirror. libretexts.org A related method for oxidizing α,β-unsaturated aldehydes uses silver(I,III) oxide (AgO) with oxygen in the presence of water and a base. google.com

Other Reagents: A variety of other modern reagents can achieve this transformation under mild conditions. These include Oxone (potassium peroxymonosulfate), sodium perborate in acetic acid, and catalytic systems such as vanadium(IV) acetylacetonate [VO(acac)₂] with hydrogen peroxide. organic-chemistry.org N-Heterocyclic carbene (NHC) organocatalysts have also been employed for the aerobic oxidation of α,β-unsaturated aldehydes. organic-chemistry.org

The choice of oxidant depends on factors such as the presence of other sensitive functional groups within the molecule, desired reaction conditions (e.g., pH, temperature), and scalability.

Indirect Oxidative Approaches to the Carboxylic Acid Functionality

Indirect methods provide an alternative to direct oxidation, often involving the conversion of the aldehyde to a more stable intermediate that is subsequently hydrolyzed to the carboxylic acid. A common indirect route proceeds through a nitrile intermediate.

Formation of the Nitrile: The aldehyde can be converted to an oxime, which is then dehydrated to form a nitrile.

Hydrolysis of the Nitrile: The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. This two-step sequence avoids the use of strong oxidizing agents that could potentially react with the sulfur atom or the double bond in the thiopyran ring.

Stereoselective Synthesis of 5,6-Dihydro-2H-thiopyran-3-carboxylic Acid

Introducing stereochemical control in the synthesis of 5,6-dihydro-2H-thiopyran-3-carboxylic acid, particularly at the C3 position if substituted, or at other positions on the ring, requires specialized asymmetric synthesis techniques.

Enantioselective Methodologies for Chiral Control

Achieving enantioselectivity in the synthesis of chiral dihydrothiopyrans is an area of active research. While specific methods for the enantioselective synthesis of 5,6-dihydro-2H-thiopyran-3-carboxylic acid are not extensively documented, general strategies for related structures can be considered.

Asymmetric Hetero-Diels-Alder Reaction: The thia-Diels-Alder reaction is a powerful tool for constructing the dihydrothiopyran ring. nih.gov The use of chiral catalysts, such as chiral zirconium or other Lewis acid complexes, can induce enantioselectivity in the cycloaddition between a diene and a thiocarbonyl dienophile, thereby establishing the stereochemistry of the ring system from the outset. nih.gov This approach offers a highly efficient way to control the absolute configuration of multiple stereocenters simultaneously.

Organocatalysis: Chiral organocatalysts have been successfully employed in formal thio-[3+3] cycloaddition reactions to generate chiral 3,4-dihydro-2H-thiopyran scaffolds with high enantioselectivity. Although this produces a different isomer, the principle demonstrates the potential of organocatalysis in controlling the stereochemistry of dihydrothiopyran ring formation through cascade reactions.

These methodologies provide a framework for the potential development of a stereoselective synthesis of 5,6-dihydro-2H-thiopyran-3-carboxylic acid, a key challenge in the synthesis of complex, chiral sulfur-containing heterocycles.

Diastereoselective Synthetic Strategies

Key diastereoselective strategies that can be envisaged for the synthesis of substituted 5,6-dihydro-2H-thiopyran cores, and by extension, the 3-carboxylic acid derivative, include thia-Prins cyclization and thionium-ene cyclization reactions. These methods have demonstrated high levels of diastereoselectivity in the formation of related sulfur-containing heterocycles. nih.govacs.org

Thia-Prins Cyclization Reaction

A notable approach for the synthesis of substituted tetrahydrothiophenes and -thiopyrans involves an intramolecular thia-Prins cyclization reaction. nih.govacs.org This method has been shown to produce these heterocycles with good diastereoselectivity and in high yields. nih.gov The reaction typically proceeds from thioacrylates and is mediated by a Lewis acid, such as trimethylsilyltrifluoromethanesulfonate (TMSOTf). nih.gov

The general mechanism involves the activation of a tethered alkene or alkyne by the Lewis acid, followed by the intramolecular attack of the sulfur nucleophile. The stereochemical outcome of the reaction is often controlled by the geometry of the starting materials and the reaction conditions, leading to the formation of specific diastereomers.

While this methodology has been successfully applied to a range of substituted thioacrylates, its direct application to the synthesis of 5,6-dihydro-2H-thiopyran-3-carboxylic acid would require a substrate with an appropriately positioned carboxylic acid or ester group. The diastereoselectivity would be crucial in establishing the relative stereochemistry of the substituents on the newly formed thiopyran ring.

Table 1: Diastereoselective Thia-Prins Cyclization for Tetrahydrothiopyran Synthesis (Note: This table presents data for analogous systems, illustrating the potential of the methodology.)

| Entry | Substrate | Lewis Acid | Solvent | Temp (°C) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (E)-Ethyl 3-((4-phenylbut-3-yn-1-yl)thio)acrylate | TMSOTf | CH2Cl2 | 0 to rt | Ethyl 2-(phenyl(trimethylsilyl)methylene)tetrahydro-2H-thiopyran-3-carboxylate | >99:1 | 85 |

| 2 | (E)-Ethyl 3-((5-phenylpent-4-yn-1-yl)thio)acrylate | TMSOTf | CH2Cl2 | 0 to rt | Ethyl 2-(phenyl(trimethylsilyl)methylene)hexahydrothiopyrano[2,3-c]pyrrole-3-carboxylate | >99:1 | 82 |

(3,5)-Thionium–Ene Cyclization Reaction

Another powerful strategy for the diastereoselective synthesis of substituted tetrahydrothiopyrans is the (3,5)-thionium–ene cyclization reaction. acs.org This reaction has been employed to efficiently synthesize tetrahydrothiopyrans in good yields and with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol, mediated by boron trifluoride etherate. acs.org

The key step in this process is the formation of a thionium ion intermediate, which then undergoes an intramolecular ene reaction. The stereoselectivity of this cyclization is typically high, controlled by the conformational preferences of the transition state. This method has proven effective for creating highly substituted tetrahydrothiopyran rings with defined stereochemistry.

For the synthesis of 5,6-dihydro-2H-thiopyran-3-carboxylic acid, a substrate bearing a carboxylic acid or a precursor group at the appropriate position would be necessary. The diastereoselectivity of the thionium-ene cyclization would be instrumental in controlling the stereochemical relationship between the substituents on the thiopyran ring.

Table 2: Diastereoselective (3,5)-Thionium–Ene Cyclization for Tetrahydrothiopyran Synthesis (Note: This table presents data for analogous systems, illustrating the potential of the methodology.)

| Entry | Aldehyde | Thiol | Lewis Acid | Solvent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | 5-Methylhex-4-ene-1-thiol | BF3·OEt2 | CH2Cl2 | 2-Phenyl-4,4-dimethyltetrahydro-2H-thiopyran | >99:1 | 88 |

| 2 | 4-Nitrobenzaldehyde | 5-Methylhex-4-ene-1-thiol | BF3·OEt2 | CH2Cl2 | 4,4-Dimethyl-2-(4-nitrophenyl)tetrahydro-2H-thiopyran | >99:1 | 92 |

These examples of diastereoselective cyclizations for the synthesis of substituted thiopyrans highlight robust strategies that could potentially be adapted for the stereocontrolled synthesis of 5,6-dihydro-2H-thiopyran-3-carboxylic acid. The development of such a synthetic route would likely involve the design of a suitable acyclic precursor containing the necessary carboxylic acid functionality and a tethered nucleophilic sulfur and electrophilic partner, which upon cyclization, would yield the target molecule with high diastereoselectivity.

Derivatives and Structural Modifications of 5,6 Dihydro 2h Thiopyran 3 Carboxylic Acid

Synthesis of Ester Derivatives of 5,6-Dihydro-2H-thiopyran-3-carboxylic Acid

The conversion of the carboxylic acid moiety of 5,6-dihydro-2H-thiopyran-3-carboxylic acid into various ester derivatives is a fundamental transformation that can be achieved through several standard esterification methods. These reactions are crucial for modifying the compound's polarity, solubility, and reactivity, as well as for protecting the carboxylic acid group during subsequent synthetic steps.

One of the most common and direct methods for the synthesis of simple alkyl esters, such as the methyl or ethyl esters, is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol, which also serves as the solvent.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. The use of alkyl halides , such as methyl iodide or ethyl bromide, in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), provides an alternative route to the corresponding esters.

Furthermore, coupling reagents commonly used in peptide synthesis can also be adapted for ester formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid, facilitating its reaction with an alcohol to form the ester under mild conditions.

A practical example of ester synthesis for a closely related oxygen analog, 3,4-dihydro-2H-pyran-2-carboxylic acid, involves the reaction of its sodium salt with ethyl iodide in dimethylformamide, resulting in the formation of ethyl 3,4-dihydro-2H-pyran-2-carboxylate with a high yield of 87%. prepchem.com This suggests that similar methodologies would be effective for the esterification of 5,6-dihydro-2H-thiopyran-3-carboxylic acid.

| Ester Derivative | Synthetic Method | Reagents and Conditions |

|---|---|---|

| Methyl 5,6-dihydro-2H-thiopyran-3-carboxylate | Fischer-Speier Esterification | Methanol, H₂SO₄ (catalytic), heat |

| Ethyl 5,6-dihydro-2H-thiopyran-3-carboxylate | Reaction with Alkyl Halide | Ethyl iodide, K₂CO₃, DMF |

| tert-Butyl 5,6-dihydro-2H-thiopyran-3-carboxylate | Coupling Agent Method | tert-Butanol, DCC, DMAP, CH₂Cl₂ |

Synthesis of Amide Derivatives of 5,6-Dihydro-2H-thiopyran-3-carboxylic Acid

The synthesis of amide derivatives from 5,6-dihydro-2H-thiopyran-3-carboxylic acid introduces the versatile amide functional group, which is a cornerstone in medicinal chemistry and materials science. The existence and commercial availability of 5,6-dihydro-2H-thiopyran-3-carboxamide confirms the viability of such derivatives. The conversion of the carboxylic acid to an amide can be accomplished through various synthetic routes, typically involving the activation of the carboxyl group followed by reaction with an amine.

A common approach involves the use of coupling reagents , similar to those used for esterification. Reagents like DCC, EDC, or newer generation reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective. These reagents, often used in conjunction with a base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine under mild conditions.

Another widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride . This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the corresponding amide.

For the synthesis of the primary amide, 5,6-dihydro-2H-thiopyran-3-carboxamide, the activated carboxylic acid derivative can be reacted with ammonia (B1221849) or an ammonia equivalent.

| Amide Derivative | Synthetic Method | Reagents and Conditions |

|---|---|---|

| 5,6-Dihydro-2H-thiopyran-3-carboxamide | Coupling Agent Method | Ammonia, EDC, HOBt, DMF |

| N-Benzyl-5,6-dihydro-2H-thiopyran-3-carboxamide | Acyl Chloride Method | 1. SOCl₂; 2. Benzylamine, Et₃N, CH₂Cl₂ |

| N,N-Diethyl-5,6-dihydro-2H-thiopyran-3-carboxamide | Coupling Agent Method | Diethylamine, HATU, DIPEA, CH₂Cl₂ |

Functionalization of the Thiopyran Ring System

The thiopyran ring of 5,6-dihydro-2H-thiopyran-3-carboxylic acid offers several avenues for further functionalization, allowing for the introduction of a wide range of substituents and the modification of the sulfur heteroatom. These modifications can significantly alter the steric and electronic properties of the molecule.

Introduction of Substituents at Ring Carbons

The introduction of substituents onto the carbon framework of the 5,6-dihydro-2H-thiopyran ring can be achieved through various synthetic strategies. The reactivity of the different carbon atoms in the ring varies, providing opportunities for regioselective functionalization.

Halogenation of the thiopyran ring can be a key step for further derivatization. For instance, electrophilic halogenation of related 2H-pyran-2-ones is known to occur at the C-3 and C-5 positions. clockss.org While the electronic properties of the thiopyran ring differ, similar reactivity might be expected. The use of halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce bromine or chlorine atoms onto the ring, likely at positions activated by the sulfur atom or the carboxyl group. Decarboxylative halogenation, a process that replaces the carboxylic acid group with a halogen, is another potential route for functionalization at the C-3 position, although this would remove the original carboxyl functionality. acs.org

Alkylation of the ring can be more challenging but may be achieved through deprotonation with a strong base followed by reaction with an alkyl halide. The acidity of the protons on the carbons adjacent to the sulfur atom or the double bond would determine the site of deprotonation.

Modifications at the Sulfur Heteroatom

The sulfur atom in the thiopyran ring is a key site for modification, primarily through oxidation. The thioether can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives have significantly different electronic and steric properties compared to the parent thioether.

Oxidation to Sulfoxides : The selective oxidation of the thioether to a sulfoxide can be achieved using a variety of mild oxidizing agents. A common and effective reagent is hydrogen peroxide (H₂O₂) in a suitable solvent such as acetic acid. nih.gov Other reagents that can be used for this transformation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA), where careful control of stoichiometry is necessary to avoid over-oxidation to the sulfone. The resulting sulfoxide introduces a chiral center at the sulfur atom.

Oxidation to Sulfones : Stronger oxidizing conditions will lead to the formation of the corresponding sulfone. The use of an excess of hydrogen peroxide, often in the presence of a catalyst, or more potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or oxone, will typically yield the sulfone. organic-chemistry.orgjchemrev.com The sulfone group is a strong electron-withdrawing group and can significantly influence the reactivity of the rest of the molecule.

| Derivative | Modification | Reagents and Conditions |

|---|---|---|

| 5,6-Dihydro-2H-thiopyran-3-carboxylic acid 1-oxide | Oxidation to Sulfoxide | H₂O₂, acetic acid, room temperature |

| 5,6-Dihydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide | Oxidation to Sulfone | Excess H₂O₂, acetic acid, heat or Oxone |

Development of Chiral Analogs and Optically Active Forms

The development of chiral, enantiomerically pure analogs of 5,6-dihydro-2H-thiopyran-3-carboxylic acid is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. There are two main strategies to obtain such compounds: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis : The enantioselective synthesis of related heterocyclic carboxylic acids has been successfully demonstrated. For example, the enantioselective hydrogenation of the corresponding oxygen analog, 5,6-dihydro-2H-pyran-3-carboxylic acid, has been achieved using a cinchona alkaloid-modified palladium catalyst, affording the saturated product with high optical purity. rsc.org This suggests that similar catalytic asymmetric hydrogenation approaches could be applied to precursors of 5,6-dihydro-2H-thiopyran-3-carboxylic acid to generate chiral centers with high enantioselectivity.

Resolution of Racemic Mixtures : An alternative approach is the resolution of a racemic mixture of 5,6-dihydro-2H-thiopyran-3-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent. Chiral bases, such as brucine, strychnine, or quinine, can be reacted with the racemic carboxylic acid to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Once the diastereomers are separated, the enantiomerically pure carboxylic acid can be recovered by treatment with an acid. Similarly, chiral alcohols can be used to form diastereomeric esters, which can be separated by chromatography, followed by hydrolysis to release the enantiopure acid.

The modification of the sulfur atom to a sulfoxide also introduces a chiral center, and the separation of the resulting diastereomers could be another route to optically active derivatives.

| Approach | Methodology | Key Reagents/Techniques |

|---|---|---|

| Asymmetric Synthesis | Enantioselective Hydrogenation | Chiral catalysts (e.g., cinchona alkaloid-modified Pd) |

| Resolution | Diastereomeric Salt Formation | Chiral bases (e.g., brucine, strychnine) and fractional crystallization |

| Resolution | Diastereomeric Ester Formation | Chiral alcohols and chromatographic separation |

Advanced Spectroscopic Characterization Methodologies for 5,6 Dihydro 2h Thiopyran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5,6-dihydro-2H-thiopyran-3-carboxylic acid and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the carboxylic acid group are typically deshielded and their signals appear in the downfield region of the spectrum. libretexts.orglibretexts.org The acidic proton of the carboxylic acid itself is highly deshielded and characteristically appears as a broad singlet at a chemical shift (δ) of around 12 ppm. youtube.com This signal disappears upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange, a classic diagnostic test. libretexts.org Protons on the carbons alpha to the carbonyl group of carboxylic acid derivatives generally resonate in the 2.0-3.0 ppm range. libretexts.org

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the carboxylic acid group in its derivatives is significantly deshielded, with its resonance typically appearing in the range of 160-185 ppm. libretexts.orgyoutube.com This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones due to the electron-donating effect of the adjacent oxygen atom. libretexts.org The carbons within the thiopyran ring and any substituent groups will have characteristic chemical shifts that aid in the complete structural assignment. For instance, carbons attached to the sulfur atom in thioesters appear in the 20-45 ppm range. libretexts.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons, further solidifying the structural assignment. princeton.edu

Table 1: Representative NMR Data for Dihydrothiopyran Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~12 (broad singlet) |

| ¹H | Protons α to Carbonyl | 2.0 - 3.0 |

| ¹³C | Carbonyl Carbon (-COOH) | 160 - 185 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of 5,6-dihydro-2H-thiopyran-3-carboxylic acid and its derivatives. Techniques such as Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed.

Under EI-MS, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation patterns observed in the mass spectrum offer valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the thiopyran ring itself can also occur, sometimes involving rearrangements to form more stable ions. arkat-usa.org The study of fragmentation mechanisms can be complex and is influenced by the substituents on the heterocyclic ring. arkat-usa.org

ESI is a softer ionization technique, often coupled with liquid chromatography (LC-MS), which is particularly useful for analyzing polar and thermally labile molecules. upce.cz ESI-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, from which the molecular weight can be readily determined. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org

Table 2: Common Mass Spectrometry Fragmentation Patterns for Carboxylic Acids

| Fragmentation | Mass Loss (Da) | Resulting Ion |

|---|---|---|

| Loss of Hydroxyl Radical | 17 | [M-OH]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in 5,6-dihydro-2H-thiopyran-3-carboxylic acid and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions. libretexts.org A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The second key feature is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid typically appears in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid is also observable between 1210 and 1320 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the C-S bond in the thiopyran ring will also give rise to characteristic, though often weaker, absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov The carboxylic acid group itself is a chromophore. The presence of the sulfur atom and any conjugation within the thiopyran ring or with substituents will influence the wavelength of maximum absorption (λₘₐₓ). The absorption bands can indicate the presence of π-systems and other chromophoric groups. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Very Broad, Strong |

| Carbonyl (C=O) | Stretch | 1700 - 1730 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For 5,6-dihydro-2H-thiopyran-3-carboxylic acid and its derivatives that can be obtained as single crystals, this method provides unambiguous information about bond lengths, bond angles, and the conformation of the thiopyran ring. nih.gov

The analysis of crystal structures reveals that the 4H-thiopyran ring can adopt a boat conformation. nih.gov X-ray crystallography is also invaluable for determining the absolute configuration of chiral centers within the molecule. nih.gov The packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the carboxylic acid groups, can also be elucidated. nih.gov This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with other molecules. For instance, the crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been investigated, revealing that the molecule exists as an endo isomer in the solid state. researchgate.netosi.lv

Table 4: Key Information Obtained from X-ray Crystallography

| Structural Parameter | Description |

|---|---|

| Bond Lengths | The precise distance between bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsional Angles | The dihedral angle describing the conformation of the molecule. |

| Ring Conformation | The specific shape of the thiopyran ring (e.g., boat, chair). |

| Stereochemistry | The absolute configuration of chiral centers. |

Structure Activity Relationships and Potential Applications in Chemical Sciences

Role as Synthetic Intermediates for Complex Organic Molecules

The 5,6-dihydro-2H-thiopyran framework is a versatile scaffold in organic synthesis. The presence of both a sulfur heteroatom and a modifiable carboxylic acid group allows for a range of chemical transformations, positioning it as a valuable intermediate for the construction of more complex molecular architectures.

Derivatives of the 5,6-dihydro-2H-thiopyran ring system are recognized as important synthetic intermediates. google.com For instance, the closely related 5,6-dihydro-2H-thiopyran-3-carboxaldehyde is a key precursor in the synthesis of certain specialized chemicals. google.com The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry, suggesting that 5,6-dihydro-2H-thiopyran-3-carboxylic acid can be readily derived or used in similar synthetic pathways. The thiopyran ring itself can undergo various reactions, such as electrophilic substitution, which further enhances its utility as a versatile intermediate. smolecule.com

Furthermore, oxidized forms of the thiopyran ring, such as 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, serve as building blocks for creating combinatorial libraries of new biologically active compounds. researchgate.net This highlights the adaptability of the core structure in synthetic schemes aimed at producing a diverse range of molecules for screening and discovery. The strategic placement of the carboxylic acid group provides a handle for peptide coupling reactions, esterifications, or other functional group interconversions, enabling the elongation of molecular chains or the connection to other molecular fragments.

Table 1: Potential Synthetic Transformations of 5,6-dihydro-2H-thiopyran-3-carboxylic Acid

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Potential Application |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | Pro-drug synthesis, modification of solubility |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Synthesis of peptide mimics, bioactive amides |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol | Intermediate for further functionalization |

| Ring Oxidation | Oxidizing Agent (e.g., H2O2) | Sulfoxide (B87167) or Sulfone | Modulating electronic properties and bioactivity researchgate.net |

Exploration in the Development of Crop Protection Agents

The thiopyran scaffold is a recurring motif in molecules designed for agricultural applications. There is documented evidence that derivatives of 5,6-dihydro-2H-thiopyran are significant intermediates in the manufacturing of crop protection agents. google.com This connection underscores the relevance of this class of compounds to the agrochemical industry.

The development of new fungicides and other pesticides is an ongoing area of research aimed at addressing food security and managing crop diseases. nih.govnih.gov Heterocyclic compounds, in particular, form the basis of many commercial agrochemicals. Research into related structures has shown that compounds incorporating a thiopyran ring fused with other heterocyclic systems can exhibit potent fungicidal activity. researchgate.net For example, certain thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-ones have demonstrated significant inhibition of fungal growth. researchgate.net

While direct studies on the pesticidal activity of 5,6-dihydro-2H-thiopyran-3-carboxylic acid are not extensively published, its role as a precursor is critical. google.com Agrochemical companies often develop synthetic routes from versatile intermediates to create libraries of new compounds for high-throughput screening against various plant pathogens. The structural features of 5,6-dihydro-2H-thiopyran-3-carboxylic acid make it an attractive starting point for the synthesis of such libraries.

Investigation in Material Science Applications (e.g., Polymer Chemistry, Ligand Design)

In material science, the design of molecules that can self-assemble or coordinate with metals is crucial for creating new materials with unique properties. The structure of 5,6-dihydro-2H-thiopyran-3-carboxylic acid contains key features that make it a candidate for investigation in this field, particularly in ligand design for coordination polymers and metal-organic frameworks (MOFs).

The carboxylic acid group is a well-established functional group for coordinating with metal ions. rsc.org This interaction can lead to the formation of extended polymeric networks where the metal ions act as nodes and the organic molecule serves as a linker. rsc.org The flexibility of the dihydrothiopyran ring could influence the resulting framework's geometry and porosity.

Additionally, the sulfur atom within the thiopyran ring presents another potential site for coordination with certain soft metals. Ligands containing sulfur and other donor atoms are known to form stable complexes with a variety of transition metals. nih.gov This dual potential for coordination—through both the carboxylate group and the ring sulfur—makes 5,6-dihydro-2H-thiopyran-3-carboxylic acid an interesting candidate for designing ligands that can bridge multiple metal centers or create specific coordination geometries. Such metal complexes have applications in catalysis, sensing, and magnetic materials.

Table 2: Potential Metal-Ligand Interactions

| Coordinating Group | Metal Ion Type (Example) | Potential Interaction | Resulting Structure Type |

|---|---|---|---|

| Carboxylate (COO-) | Hard/Borderline Metals (e.g., Zn(II), Cu(II), Co(II)) | Ionic/Covalent Bonding | Coordination Polymer, Metal-Organic Framework (MOF) rsc.org |

| Ring Sulfur (S) | Soft Metals (e.g., Ag(I), Pd(II), Pt(II)) | Dative Bonding | Discrete Metal Complex, Chelate nih.gov |

| Both Carboxylate and Sulfur | Various Transition Metals | Chelating or Bridging | Higher-order Supramolecular Assembly |

Exploration in Chemical Biology for Bioactive Compound Discovery

The thiopyran ring system is considered a "privileged scaffold" in medicinal chemistry and chemical biology. rsc.org This is due to its presence in a wide range of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgontosight.aiontosight.ai The exploration of 5,6-dihydro-2H-thiopyran-3-carboxylic acid and its derivatives is a logical step in the discovery of new bioactive compounds.

The process of discovering new drugs often involves synthesizing and screening libraries of compounds based on a core structure known to interact with biological targets. researchgate.net The dihydrothiopyran scaffold has been used to generate such libraries for identifying new therapeutic agents. researchgate.net For example, structure-activity relationship (SAR) studies on related thieno[2,3-c]pyran derivatives have led to the identification of potent cannabinoid receptor agonists. nih.gov This demonstrates that modifications to this type of heterocyclic system can fine-tune its interaction with specific biological targets.

The carboxylic acid function on 5,6-dihydro-2H-thiopyran-3-carboxylic acid is particularly significant in this context. It can mimic the carboxylate of natural amino acids or fatty acids, potentially interacting with enzyme active sites or receptors through hydrogen bonding or ionic interactions. Furthermore, natural products containing the related 5,6-dihydro-α-pyrone scaffold have been isolated and shown to possess cytotoxic and other bioactive properties, lending further support to the potential of this six-membered heterocyclic core in bioactive compound discovery. nih.gov

Table 3: Reported Biological Activities of Thiopyran Derivatives

| Activity Type | Compound Class | Reference |

|---|---|---|

| Antimicrobial / Antifungal | General Thiopyran Derivatives | rsc.orgontosight.ai |

| Anti-inflammatory | General Thiopyran Derivatives | rsc.orgontosight.ai |

| Anticancer | General Thiopyran Derivatives | ontosight.aiontosight.ai |

| Antiviral | General Thiopyran Derivatives | rsc.org |

| Cannabinoid Receptor Agonist | 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamides | nih.gov |

Emerging Research Directions and Future Perspectives for 5,6 Dihydro 2h Thiopyran 3 Carboxylic Acid

Computational Chemistry and Molecular Modeling Studies

While specific computational studies on 5,6-dihydro-2H-thiopyran-3-carboxylic acid are not extensively documented, the application of molecular modeling to related pyran and thiopyran structures provides a clear roadmap for future research. These computational approaches are crucial for predicting molecular properties, understanding reaction mechanisms, and designing novel derivatives with desired functionalities.

Molecular Dynamics (MD) and Docking Simulations: For derivatives of 5,6-dihydro-2H-thiopyran-3-carboxylic acid designed as bioactive agents, MD and molecular docking simulations are invaluable. For instance, studies on novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors have utilized these techniques to elucidate binding modes within the enzyme's active site. nih.govnih.gov Simulations revealed that specific enantiomers form stable complexes through hydrogen bonds and hydrophobic interactions with key amino acid residues, providing insights that guide the design of more potent inhibitors. nih.govnih.gov Similar in silico studies could be applied to derivatives of 5,6-dihydro-2H-thiopyran-3-carboxylic acid to predict their interactions with biological targets.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the structural and electronic properties of molecules. In studies of pyrone derivatives, DFT has been used to analyze tautomerization, vibrational spectra (IR and Raman), and molecular orbitals. scifiniti.com Such calculations can determine the most stable tautomeric forms and reproduce experimental spectra with high accuracy. scifiniti.com Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's reactivity and potential reaction sites. scifiniti.com Applying DFT to 5,6-dihydro-2H-thiopyran-3-carboxylic acid could predict its reactivity, stability, and spectroscopic characteristics, aiding in the design of synthetic pathways and the interpretation of experimental data.

| Computational Method | Application | Predicted Properties | Example from Related Compounds |

| Molecular Docking | Predicting binding affinity and mode | Interaction with enzyme active sites, binding energy | Analysis of kojic acid-pyran derivatives as tyrosinase inhibitors. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion over time | Stability of ligand-protein complexes, conformational changes | Assessment of the stability of pyran derivatives within an enzyme's binding site. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure | Molecular geometry, vibrational frequencies (IR/Raman), HOMO/LUMO energies, reactivity descriptors. scifiniti.com | Tautomerization and spectral analysis of 4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com |

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For a versatile scaffold like 5,6-dihydro-2H-thiopyran-3-carboxylic acid, adopting green approaches for its synthesis and subsequent transformations is a critical research direction.

One-Pot, Multicomponent Reactions: These reactions enhance efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste and purification needs. A green, one-pot synthesis for substituted 5-cyano-2-imino-4-aryl-6-(phenylthio)-2H-pyran-3-carboxylic acid has been developed using a reusable Montmorillonite K-10 clay catalyst. researchgate.net This pseudo-four-component reaction proceeds with high atom economy and yields ranging from 70% to 90% in short reaction times. researchgate.net This strategy demonstrates a viable green approach for constructing complex pyran and thiopyran cores.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans has been successfully established in water, eliminating the need for hazardous organic solvents. nih.gov The methodology also simplifies product purification, as the desired compounds can be isolated by simple washing. nih.gov The reaction medium was also found to be reusable for up to six cycles, further enhancing its sustainability. nih.gov Developing aqueous synthetic routes for 5,6-dihydro-2H-thiopyran-3-carboxylic acid would represent a significant advancement in its sustainable production.

| Green Chemistry Principle | Methodology | Advantages | Example from Related Compounds |

| Catalysis & Waste Prevention | One-pot pseudo-four-component reaction using a reusable clay catalyst. researchgate.net | High yields, short reaction times, catalyst reusability, reduced waste. | Synthesis of substituted 2H-pyran-3-carboxylic acids catalyzed by Montmorillonite K-10. researchgate.net |

| Safer Solvents | On-water synthesis. nih.gov | Eliminates volatile organic compounds (VOCs), simplifies purification, allows for medium reuse. | Synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans in water. nih.gov |

| Atom Economy | Multicomponent reactions. | Maximizes the incorporation of starting materials into the final product. | Formation of multiple C-C, C-S, and C-O bonds in a single step for pyran synthesis. researchgate.net |

Novel Catalytic Systems for Efficient Synthesis and Derivativatization

The development of novel catalysts is paramount for achieving high efficiency, selectivity, and versatility in the synthesis and modification of heterocyclic compounds. Research into catalytic systems for thiopyran derivatives is focused on both metal-based and organocatalytic approaches.

Organocatalysis: Asymmetric organocatalysis offers a powerful strategy for producing enantiomerically enriched compounds without relying on potentially toxic heavy metals. L-proline, a naturally occurring amino acid, has been shown to be an effective and eco-friendly organocatalyst in the multicomponent synthesis of chiral pyrans and thiopyrans. mdpi.com This approach allows for the creation of a chiral center with significant enantiomeric excess. mdpi.com N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for the synthesis of dihydropyranones through various cycloaddition reactions, demonstrating their utility in constructing the core pyran ring system. mdpi.com

Metal-Based Catalysis: Transition metal catalysts remain indispensable for a wide range of organic transformations. For the synthesis of functionalized 3,6-dihydro-2H-thiopyrans, a copper-catalyzed [5 + 1] annulation of α-diazo-β-diketones and vinylthiiranes under microwave irradiation has been reported. nih.gov This method provides moderate to good yields of the desired thiopyran structures. nih.gov For transformations of the heterocyclic ring, palladium on carbon (Pd/C) is a well-established catalyst for hydrogenation reactions. For example, it has been used in the reduction of a 4-oxo-4H-1-benzopyran-2-carboxylic acid derivative to the corresponding 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, highlighting its utility in modifying the saturation of the heterocyclic ring. researchgate.net

| Catalyst Type | Catalyst Example | Reaction | Application for Thiopyrans |

| Organocatalyst | L-proline | Enantioselective multicomponent reaction. mdpi.com | Synthesis of chiral 4H-pyrans and thiopyrans. mdpi.com |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] cycloadditions. mdpi.com | Synthesis of 3,4-dihydropyran-2-ones. mdpi.com |

| Metal Catalyst | Cu(hfacac)₂ | [5 + 1] Annulation. nih.gov | Synthesis of 3,6-dihydro-2H-thiopyrans. nih.gov |

| Metal Catalyst | 10% Pd/C | Hydrogenation. researchgate.net | Reduction of the C=C double bond in the pyran/thiopyran ring. researchgate.net |

Integration into Macrocyclic or Polycyclic Architectures

The functional handles of 5,6-dihydro-2H-thiopyran-3-carboxylic acid make it an attractive building block for the construction of larger, more complex molecular frameworks. Its integration into macrocyclic or polycyclic systems could lead to novel materials with unique structural and electronic properties.

Macrocycle Synthesis: The carboxylic acid group is a versatile functional group for macrocyclization reactions. It can be readily converted into an acyl chloride or activated with coupling reagents to form amide or ester bonds. By reacting a bifunctionalized derivative of 5,6-dihydro-2H-thiopyran-3-carboxylic acid with a suitable linear precursor, it could be incorporated into a macrocyclic structure. For example, strategies used to synthesize chiral macrocyclic pyridine carboxamides, which involve coupling a di-acid chloride with amino acid esters followed by further functionalization and cyclization, could be adapted for this purpose. nih.gov

Polycyclic System Synthesis: Polycyclic heteroaromatic compounds are a class of materials with significant interest for applications in organic electronics. acs.org The dihydrothiopyran ring can serve as a precursor to a fully aromatic thiophene or thiopyrylium system through oxidation or other transformations. Annulation reactions, such as intramolecular Friedel-Crafts acylation or transition-metal-catalyzed C-H activation, could be employed to fuse additional aromatic rings onto the thiopyran scaffold, leading to extended polycyclic systems. acs.org The versatility of such dehydrogenative annulations is a cornerstone of modern polycyclic aromatic hydrocarbon (PAH) chemistry and can be extended to heterocyclic systems. acs.org

| Target Architecture | Key Functional Group | Potential Reaction | Rationale |

| Macrocycle | Carboxylic Acid | Amide or ester bond formation | The carboxylic acid can be activated to react with diamines or diols to form large rings. nih.gov |

| Polycyclic System | Dihydrothiopyran Ring | Dehydrogenation followed by annulation (e.g., C-H activation, cyclization) | The ring can be aromatized and then used as a scaffold to build fused aromatic systems. acs.org |

| Fused Heterocycles | Both | Intramolecular cyclization | The carboxylic acid and a substituent on the thiopyran ring could react to form a new fused ring system. |

Q & A

Basic Research Questions

Q. What established synthetic routes are recommended for 5,6-dihydro-2H-thiopyran-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : One-pot synthesis using unsaturated carboxylic acids as precursors has been demonstrated for analogous thiopyran derivatives. Key factors include solvent selection (e.g., dichloromethane or THF), temperature control (40–60°C), and catalytic use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency. Post-reaction purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

- Optimization : Adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of thiol to diene) and inert atmosphere (N₂/Ar) can minimize side reactions. Reaction monitoring by TLC or HPLC ensures timely termination to prevent over-oxidation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 5,6-dihydro-2H-thiopyran-3-carboxylic acid?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the thiopyran ring (δ 2.5–3.5 ppm for CH₂ groups) and carboxylic acid proton (broad singlet ~δ 12 ppm). Compare with computed spectra from density functional theory (DFT) for validation .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z ~173.1) .

Advanced Research Questions

Q. How can quantum chemical calculations predict the acidity (pKa) and electronic properties of 5,6-dihydro-2H-thiopyran-3-carboxylic acid derivatives?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compute molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). Acidity is derived from deprotonation energy differences between neutral and conjugate base forms .

- Application : Predict substituent effects (e.g., electron-withdrawing groups at C4 lower pKa by ~1–2 units) to guide synthetic modifications for enhanced reactivity .

Q. What strategies resolve contradictions in spectroscopic data when analyzing novel thiopyran-carboxylic acid derivatives?

- Systematic Framework :

Cross-Validation : Compare NMR data with computed chemical shifts (GIAO method) to identify misassignments .

Isotopic Labeling : Use deuterated solvents (D₂O) to confirm exchangeable protons (e.g., -COOH).

X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism by obtaining single-crystal structures .

- Case Study : Discrepancies in NOESY correlations for diastereomers can be addressed by variable-temperature NMR to detect conformational flexibility .

Q. How do steric and electronic effects influence the reactivity of 5,6-dihydro-2H-thiopyran-3-carboxylic acid in multi-step syntheses?

- Steric Effects : Bulky substituents at C2/C5 hinder nucleophilic attack on the carboxylic acid, requiring milder coupling agents (e.g., HATU instead of DCC) for amide bond formation .

- Electronic Effects : Electron-deficient aryl groups at C6 enhance electrophilicity of the thiopyran ring, facilitating Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.